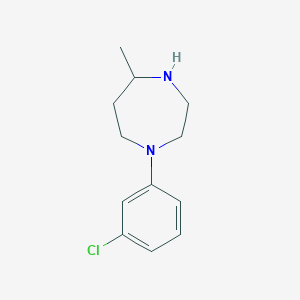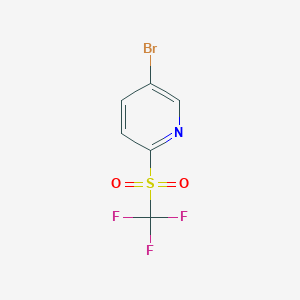
3-Hydroxy-1-propylpiperidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Hydroxy-1-propylpiperidin-2-one is a chemical compound with the molecular formula C8H15NO2. It belongs to the class of piperidine derivatives, which are known for their wide range of applications in medicinal chemistry and organic synthesis. This compound features a piperidine ring, a hydroxyl group, and a propyl side chain, making it a versatile building block for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-1-propylpiperidin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reduction of a suitable imine intermediate, which can be prepared from the corresponding aldehyde and amine. The reaction is often catalyzed by metal complexes, such as iron or palladium, and may involve hydrogenation or other reduction techniques .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactions. This method allows for efficient and consistent production by maintaining optimal reaction conditions and minimizing side reactions. The use of automated systems and advanced catalysts further enhances the yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
3-Hydroxy-1-propylpiperidin-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different piperidine derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) or other metal catalysts.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) for halogenation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield 3-propylpiperidin-2-one, while reduction can produce various substituted piperidines .
Applications De Recherche Scientifique
3-Hydroxy-1-propylpiperidin-2-one has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a precursor for drug development, particularly in the design of piperidine-based therapeutics.
Industry: Utilized in the production of fine chemicals and as an intermediate in various chemical processes.
Mécanisme D'action
The mechanism of action of 3-Hydroxy-1-propylpiperidin-2-one involves its interaction with specific molecular targets and pathways. The hydroxyl group and piperidine ring play crucial roles in its reactivity and binding affinity. The compound may act as an enzyme inhibitor or receptor modulator, influencing various biochemical pathways and cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Piperidine: A simple six-membered ring containing one nitrogen atom, widely used in organic synthesis.
Piperine: An alkaloid found in black pepper, known for its antioxidant and anti-inflammatory properties.
Evodiamine: A bioactive compound with anticancer and anti-inflammatory effects.
Uniqueness
3-Hydroxy-1-propylpiperidin-2-one is unique due to its specific functional groups and structural features, which confer distinct chemical reactivity and biological activity. Its combination of a hydroxyl group and a propyl side chain differentiates it from other piperidine derivatives, making it a valuable compound for various applications .
Propriétés
Formule moléculaire |
C8H15NO2 |
|---|---|
Poids moléculaire |
157.21 g/mol |
Nom IUPAC |
3-hydroxy-1-propylpiperidin-2-one |
InChI |
InChI=1S/C8H15NO2/c1-2-5-9-6-3-4-7(10)8(9)11/h7,10H,2-6H2,1H3 |
Clé InChI |
AEYFXXFOXRTZHV-UHFFFAOYSA-N |
SMILES canonique |
CCCN1CCCC(C1=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-[2-(Aminomethyl)-1,3-thiazol-4-yl]ethan-1-one](/img/structure/B13192901.png)

![5-({[(Benzyloxy)carbonyl]amino}methyl)spiro[2.3]hexane-5-carboxylic acid](/img/structure/B13192918.png)

![Bicyclo[5.1.0]octan-4-ol](/img/structure/B13192930.png)


![1-(Chloromethyl)-1-[2-(methylsulfanyl)ethyl]cyclopentane](/img/structure/B13192949.png)

![5-([1-(Chloromethyl)cyclobutyl]methyl)-1,3-thiazole](/img/structure/B13192965.png)

